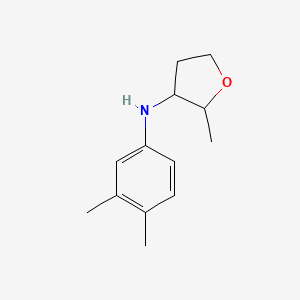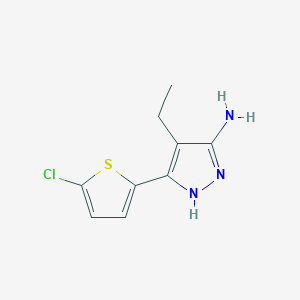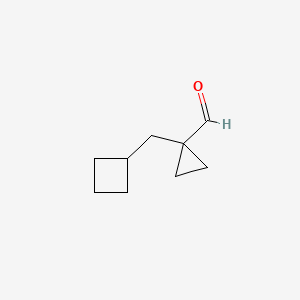
1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H14O It features a cyclopropane ring substituted with a cyclobutylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the cyclobutylmethyl group and the aldehyde functional group. One common method includes the cyclopropanation of an appropriate alkene using a reagent such as a diazo compound in the presence of a metal catalyst. The cyclobutylmethyl group can be introduced via a Grignard reaction or other alkylation methods. The final step involves the oxidation of the corresponding alcohol to form the aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and organometallic reagents.
Major Products:
Oxidation: 1-(Cyclobutylmethyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(Cyclobutylmethyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the cyclobutylmethyl group, making it less sterically hindered.
Cyclobutylmethanol: Contains a hydroxyl group instead of an aldehyde, affecting its reactivity and applications.
Cyclopropylmethyl ketone: Features a ketone group instead of an aldehyde, leading to different chemical behavior.
Uniqueness: 1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde is unique due to the combination of the strained cyclopropane ring and the bulky cyclobutylmethyl group, which can influence its reactivity and interactions in both chemical and biological contexts.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-7-9(4-5-9)6-8-2-1-3-8/h7-8H,1-6H2 |
InChI Key |
CNZLFQGTTNTPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



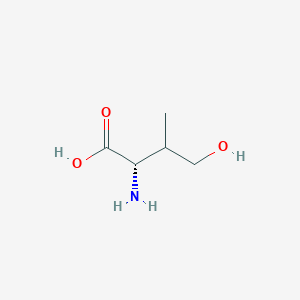
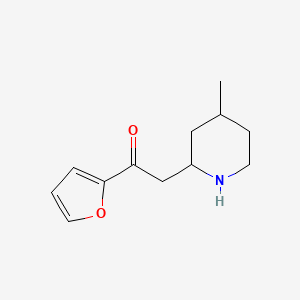

![3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane](/img/structure/B13301953.png)
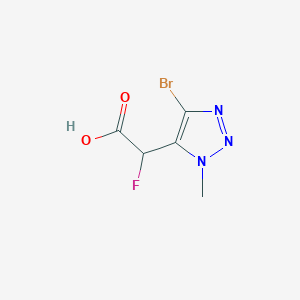
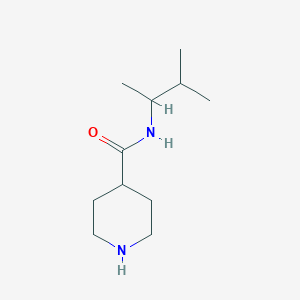
![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
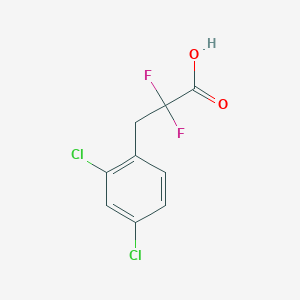
![5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13301992.png)

